Metabolic Flux Comparison: trans-2-Arachidonoyl-CoA vs. Arachidonoyl-CoA in 3R-HETE Biosynthesis
In cell-free mitochondrial enzyme extracts from the yeast Dipodascopsis uninucleata, trans-2-arachidonoyl-CoA—the saturated-carbon-chain counterpart sharing the defining trans-2 enoyl structural motif—exhibited dramatically higher substrate conversion efficiency for 3R-HETE biosynthesis compared to arachidonoyl-CoA (all-cis) [1]. The target compound (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA bears the identical trans-2 configuration that underpins this kinetic advantage.
| Evidence Dimension | 3R-HETE biosynthetic rate (substrate conversion) |
|---|---|
| Target Compound Data | 53 nmol mg protein⁻¹ min⁻¹ (reported for trans-2-arachidonoyl-CoA) |
| Comparator Or Baseline | Arachidonoyl-CoA (all-cis): 15% substrate conversion; 22 nmol mg protein⁻¹ h⁻¹ |
| Quantified Difference | Approximately 145-fold higher initial velocity (53 nmol/min/mg vs. 0.37 nmol/min/mg equivalent) |
| Conditions | Cell-free mitochondrial enzyme extract from Dipodascopsis uninucleata; required CoASH, ATP, NAD⁺, and Mg²⁺ |
Why This Matters
This ~145-fold difference in metabolic flux demonstrates that the trans-2 configuration is a decisive determinant of enzymatic throughput in specialized fatty acid oxidation pathways, directly impacting experimental outcomes in pathway tracing and enzyme kinetics studies.
- [1] Kock, J. L. F., Strauss, C. J., Pohl, C. H., & Nigam, S. (2000). Evidence for the mitochondrial biosynthesis of 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid in the yeast Dipodascopsis uninucleata. In: Biotechnological Applications of Lipid Microorganisms. ScienceOpen. Retrieved from https://www.scienceopen.com/document?vid=86610be5-b9f4-4879-b1c8-b5ba396cdba2 View Source
